3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride
Overview
Description
3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzaldehyde group attached to the pyrazole ring, which is further substituted with two methyl groups at positions 3 and 5. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride typically involves the following steps:
Formation of 3,5-Dimethylpyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Formylation: The 3,5-dimethylpyrazole is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group, resulting in 3-(3,5-dimethyl-pyrazol-1-yl)-benzaldehyde.
Formation of Hydrochloride Salt: The final step involves the treatment of the aldehyde with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-(3,5-Dimethyl-pyrazol-1-yl)-benzoic acid.
Reduction: 3-(3,5-Dimethyl-pyrazol-1-yl)-benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the pyrazole ring and the aldehyde group allows it to form covalent or non-covalent interactions with these targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminedihydrochloride: Another pyrazole derivative with similar structural features but different functional groups.
Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate: A compound with a similar pyrazole core but different substituents and applications.
Uniqueness
3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride is unique due to the presence of the benzaldehyde group, which imparts distinct chemical reactivity and potential biological activity. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)benzaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15;/h3-8H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSVYPJSSZKDIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185293-01-9 | |
Record name | Benzaldehyde, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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